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Compound of Interest

Compound Name: TP-110

Cat. No.: B612070

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the cellular proteome in response to treatment with the mitochondrial
fission inhibitor, P110, versus untreated control cells. This document synthesizes experimental
data to offer insights into the molecular mechanisms affected by P110 and provides detailed
experimental protocols for reproducibility.

The peptide P110 is a selective inhibitor of the interaction between Dynamin-related protein 1
(Drpl) and Fission 1 (Fisl), two key proteins involved in the process of mitochondrial fission.[1]
[2] By disrupting this interaction, P110 effectively reduces excessive mitochondrial
fragmentation, a cellular event implicated in various pathologies, including neurodegenerative
diseases and ischemia-reperfusion injury.[1][2][3] Treatment with P110 has been shown to be
neuroprotective, decrease the production of reactive oxygen species (ROS), and improve
overall cell viability under stress conditions.[1][2] This guide explores the proteomic
consequences of P110 treatment, offering a molecular snapshot of its cellular impact.

Quantitative Proteomic Data Summary

While comprehensive, large-scale quantitative proteomics studies specifically on P110-treated
cells are not yet widely available in published literature, we can infer the expected proteomic
changes based on its known mechanism of action and studies on other Drp1 inhibitors, such as
Mdivi-1, and Drpl knockdown experiments. The following table represents a summary of
expected differentially expressed proteins in P110-treated cells compared to control cells,
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categorized by their primary biological function. This illustrative data is compiled from functional
studies and transcriptomic analyses of mitochondrial fission inhibition.
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Dynamin-related
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Key mediators of
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Oxidative Stress

Response

Superoxide dismutase
2 (SOD2), Catalase
(CAT), Glutathione
peroxidase 1 (GPX1)

Enzymes involved in
1 detoxifying reactive

oxygen species.

Apoptosis Regulation

Bcl-2, Bel-xL

Anti-apoptotic proteins
1 that promote cell

survival.

Bax, Bak

Pro-apoptotic proteins

that trigger cell death.

Electron Transport
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NDUFV1 (Complex I),
SDHA (Complex 1),
UQCRFS1 (Complex
1), COX411 (Complex
IV), ATP5F1A (ATP
Synthase)
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electron transport
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1 indicating enhanced
mitochondrial
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production.[4][5]

Neuronal Health &
Synaptic Function (in

neuronal cells)

Brain-derived
neurotrophic factor
(BDNF),
Synaptophysin (SYP),
Postsynaptic density
protein 95 (PSD-95)

Proteins crucial for
neuronal survival,
synaptogenesis, and

synaptic plasticity.
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(in cancer cells) suggesting an anti-

proliferative effect.[6]

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures discussed, the

following diagrams have been generated using the DOT language.
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Caption: Signaling pathway of P110 in inhibiting mitochondrial fission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b612070?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3472466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3472466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3972337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3972337/
https://portlandpress.com/biochemj/article/461/1/137/46797/Drp1-stabilizes-p53-on-the-mitochondria-to-trigger
https://pmc.ncbi.nlm.nih.gov/articles/PMC6322070/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6322070/
https://ohsu.elsevierpure.com/en/publications/mitochondrial-division-inhibitor-1-reduces-dynamin-related-protei/
https://pubmed.ncbi.nlm.nih.gov/24129246/
https://pubmed.ncbi.nlm.nih.gov/24129246/
https://www.benchchem.com/product/b612070#comparative-proteomics-of-p110-treated-vs-control-cells
https://www.benchchem.com/product/b612070#comparative-proteomics-of-p110-treated-vs-control-cells
https://www.benchchem.com/product/b612070#comparative-proteomics-of-p110-treated-vs-control-cells
https://www.benchchem.com/product/b612070#comparative-proteomics-of-p110-treated-vs-control-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612070?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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